2-Aminoadamantane-2-carboxamide hydrochloride
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Overview
Description
2-Aminoadamantane-2-carboxamide hydrochloride is an organic compound with the chemical formula C₁₁H₁₉ClN₂O. It is a derivative of adamantane, a polycyclic hydrocarbon known for its high symmetry and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoadamantane-2-carboxamide hydrochloride typically involves the reaction of 2-adamantanone with ammonia and cyanide under specific conditions. One method involves the use of a microwave-assisted reaction, where 2-adamantanone is reacted with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction mixture is processed in a microwave unit, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Aminoadamantane-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Aminoadamantane-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-aminoadamantane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Adamantanamine hydrochloride: Similar in structure but lacks the carboxamide group.
1-Aminoadamantane: Another derivative of adamantane with different functional groups.
2-Adamantanone: The precursor in the synthesis of 2-aminoadamantane-2-carboxamide hydrochloride.
Uniqueness
This compound is unique due to its combination of the adamantane core with both amino and carboxamide functional groups. This combination imparts specific chemical and biological properties that are not present in other similar compounds .
Properties
IUPAC Name |
2-aminoadamantane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,13H2,(H2,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZLHVJDSKQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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